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Compound of Interest

Compound Name: VMD-928

Cat. No.: B15617439 Get Quote

Technical Support Center: VMD-928
This technical support center provides essential information for researchers, scientists, and

drug development professionals working with VMD-928. It includes a summary of adverse

events observed in clinical trials, frequently asked questions with troubleshooting guides, and

diagrams of key pathways and protocols.

VMD-928 Adverse Events in Clinical Trials
The following table summarizes the common adverse events related to VMD-928 as reported in

the Phase 1 clinical trial (NCT03556228).[1]

Adverse Event Frequency Notes

Dark Stool 35% ---

Elevated Liver Enzymes 25%
Primarily observed at the 2400

mg/day dose.[1]

Fatigue 20% ---

Nausea or Vomiting 20% ---

Decreased Appetite 20% ---

Elevated Bilirubin, AST, and

ALT
Dose-Limiting Toxicity (DLT)

One DLT was reported at the

2400 mg dose level.[1][2]
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Frequently Asked Questions (FAQs) and
Troubleshooting Guide
Q1: What is the mechanism of action for VMD-928?

A1: VMD-928 is an orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A

(TrkA), which is encoded by the NTRK1 gene.[3][4] It has a dual mechanism, acting as both an

allosteric (non-ATP competitive) and irreversible inhibitor.[4][5] This means it binds to a site on

the TrkA protein distinct from the ATP-binding site and forms a permanent bond, effectively

acting as a "molecular glue" that sticks two TrkA proteins together and inhibits their function.[2]

This action prevents the activation of downstream signaling pathways, such as the ERK

pathway, which are involved in tumor cell growth and survival.[2][3]

Q2: What are the most common adverse events observed with VMD-928 in clinical trials?

A2: The most frequently reported treatment-related adverse events in the Phase 1 trial were

primarily gastrointestinal.[1] These include dark stool (35%), elevated liver enzymes (25%),

fatigue (20%), nausea or vomiting (20%), and decreased appetite (20%).[1]

Q3: We observed elevated liver enzymes in our preclinical model. Is this consistent with clinical

findings?

A3: Yes, elevated liver enzymes were reported in 25% of patients in the Phase 1 clinical trial,

particularly at the highest dose of 2400 mg/day.[1] A dose-limiting toxicity of elevated bilirubin,

AST, and ALT was also observed at this dose level.[1][2] This suggests that hepatic function

should be closely monitored during VMD-928 administration, especially at higher

concentrations.

Q4: How should we manage gastrointestinal side effects like nausea and decreased appetite in

our animal studies?

A4: While specific management protocols for animal studies are not detailed in the clinical trial

literature, the clinical findings of nausea, vomiting, and decreased appetite suggest that

supportive care measures may be necessary. This could include ensuring proper hydration and

nutrition, and potentially adjusting the dosing regimen if severe side effects are observed. The

recommended Phase 2 dose in humans was determined to be 600 mg twice per day (1200
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mg/day), a de-escalation from the 2400 mg/day dose where a DLT was observed.[1] This

indicates that dose modification can mitigate adverse events.

Q5: What is the patient population for the clinical trials of VMD-928?

A5: The Phase 1 clinical trial (NCT03556228) enrolled adults with advanced solid tumors or

lymphoma that were not responsive to or had progressed after standard therapies.[4][5][6][7]

The study included non-biomarker-selected patients in the dose-escalation phase and is

currently accruing patients in expansion cohorts with tumors known to have high TrkA protein

expression, such as thymic carcinoma, mesothelioma, squamous cell carcinoma of the head

and neck, ovarian cancer, hepatocellular carcinoma, and squamous cell carcinoma of the lung.

[1]

Visualized Experimental Protocols and Signaling
Pathways
Below are diagrams illustrating the TrkA signaling pathway and the workflow of the VMD-928
Phase 1 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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